molecular formula C24H27NO5 B2968464 8-(azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one CAS No. 859671-56-0

8-(azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2968464
CAS No.: 859671-56-0
M. Wt: 409.482
InChI Key: FEPRPQHSZZLPDP-UHFFFAOYSA-N
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Description

8-(azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Crystal Structure and Chemical Analysis

Studies on compounds similar to "8-(azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one" often focus on their crystal structure and chemical properties. For instance, Manolov, Ströbele, and Meyer (2008) analyzed the crystal structure of a related 4-hydroxycoumarin, emphasizing the importance of intra-molecular hydrogen bonds in determining molecular conformation and stability (Manolov, Ströbele, & Meyer, 2008).

Synthesis and Potential Applications

Other studies have explored the synthesis of compounds with chromen-2-one cores, focusing on their potential antibacterial and antioxidant activities. Al-ayed (2011) synthesized new derivatives of 4-hydroxy-2H-chromene-2-one, demonstrating their significant antibacterial activity against strains such as Escherichia coli and Pseudomonas Aeruginosa, as well as antioxidant properties (Al-ayed, 2011).

Antioxidative and Anti-inflammatory Properties

Compounds derived from chromen-2-one have been studied for their antioxidative and anti-inflammatory properties. Joy and Chakraborty (2017) isolated previously undescribed chromenyl derivatives from marine organisms, showing significant antioxidant and anti-inflammatory activities comparable to known standards (Joy & Chakraborty, 2017).

Novel Synthetic Routes and Chemical Transformations

Research on chromen-2-one derivatives often involves novel synthetic methods and the exploration of their chemical transformations. Zhang et al. (2018) developed an efficient one-pot synthesis method for 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, showcasing the versatility of these compounds in chemical synthesis (Zhang et al., 2018).

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-28-17-8-10-22(29-2)18(14-17)19-13-16-7-9-21(26)20(23(16)30-24(19)27)15-25-11-5-3-4-6-12-25/h7-10,13-14,26H,3-6,11-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPRPQHSZZLPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C(=C(C=C3)O)CN4CCCCCC4)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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